molecular formula C12H20O3 B14487468 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane CAS No. 64960-33-4

2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane

Katalognummer: B14487468
CAS-Nummer: 64960-33-4
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: MGRVBKWVDHVPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is an organic compound characterized by its unique structure, which includes a dimethoxy oxolane ring and a methylpenta-dienyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethoxy oxolane and a methylpenta-dienyl precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a similar structure but different functional groups.

    4-Methyl-1,3-pentadiene: A related compound with a similar dienyl side chain but lacking the oxolane ring.

Uniqueness

2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is unique due to its combination of a dimethoxy oxolane ring and a methylpenta-dienyl side chain, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

64960-33-4

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

2,5-dimethoxy-3-(4-methylpenta-1,3-dienyl)oxolane

InChI

InChI=1S/C12H20O3/c1-9(2)6-5-7-10-8-11(13-3)15-12(10)14-4/h5-7,10-12H,8H2,1-4H3

InChI-Schlüssel

MGRVBKWVDHVPDM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=CC1CC(OC1OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.